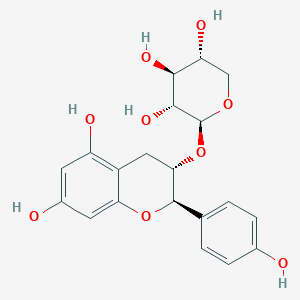
2,3-Dichlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorodibenzofuran is an organic compound with the molecular formula C12H6Cl2O. It belongs to the class of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity. This compound is often found as a by-product in various industrial processes, including the production of chlorinated chemicals and the incineration of chlorine-containing materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound is generally not intentional but occurs as a by-product during the manufacturing of other chlorinated compounds. Processes such as the bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials can lead to the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated dibenzofuran derivatives, while reduction can produce less chlorinated compounds .
Applications De Recherche Scientifique
2,3-Dichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans and their environmental impact.
Biology: Research on its biodegradation by bacteria helps in understanding the microbial breakdown of persistent organic pollutants.
Medicine: Studies focus on its toxicological effects and potential health risks.
Industry: It is monitored as a pollutant in industrial processes to ensure environmental safety
Mécanisme D'action
The mechanism of action of 2,3-Dichlorodibenzofuran involves its interaction with cellular components, leading to toxic effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes. This binding can lead to the activation of pathways that result in oxidative stress, inflammation, and disruption of cellular functions .
Comparaison Avec Des Composés Similaires
2,3,7,8-Tetrachlorodibenzofuran: Known for its higher toxicity and similar environmental persistence.
1,2-Dichlorodibenzofuran: Another chlorinated dibenzofuran with different chlorine substitution patterns.
2,4-Dichlorodibenzofuran: Differing in the position of chlorine atoms, affecting its reactivity and toxicity
Uniqueness: 2,3-Dichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical behavior and environmental impact. Its study provides insights into the broader class of polychlorinated dibenzofurans and their effects .
Propriétés
Numéro CAS |
64126-86-9 |
|---|---|
Formule moléculaire |
C12H6Cl2O |
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
2,3-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |
Clé InChI |
GETJJZZRPQFSFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)



![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)

![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)


![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)



